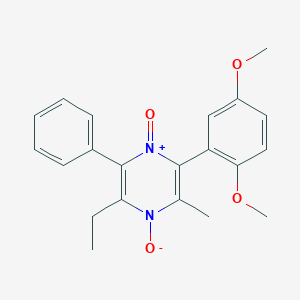
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide
Overview
Description
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DFB belongs to the class of compounds known as amidines, which have been shown to have a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the activity of the proteasome, a cellular complex that is involved in the degradation of proteins. In Alzheimer's disease, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of the disease.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. Additionally, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of tumors. In Alzheimer's disease, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to reduce the levels of amyloid-beta peptides, leading to a decrease in neuroinflammation and neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide for lab experiments is its reproducibility and stability, which makes it a reliable tool for scientific research. Additionally, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is its solubility, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, including the development of new synthetic methods to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential therapeutic applications. One area of particular interest is the use of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide in combination with other anticancer agents, which may enhance its efficacy and reduce the risk of drug resistance. Finally, more research is needed to explore the potential of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide as a treatment for other diseases, such as Parkinson's disease and Huntington's disease.
Conclusion
In conclusion, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The synthesis method of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is efficient and reproducible, making it a viable option for the synthesis of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide in large quantities. N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has a wide range of potential therapeutic applications, including as an anticancer agent and as a treatment for Alzheimer's disease. The exact mechanism of action of N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a range of biochemical and physiological effects, depending on the specific application. While there are some limitations to working with N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide, there are also many future directions for research on this compound, which may lead to the development of new treatments for a range of diseases.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have a wide range of potential therapeutic applications, including as an anticancer agent and as a treatment for Alzheimer's disease. In preclinical studies, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(2,4-difluorophenyl)-N'-(4-methoxybenzyl)ethanediamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3/c1-23-12-5-2-10(3-6-12)9-19-15(21)16(22)20-14-7-4-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZBILVYCVGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
![8-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(1-methyl-2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4393171.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4393174.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4393181.png)
![methyl [9-(4-fluorophenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B4393188.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4393198.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4393217.png)
![3-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-1-propanol](/img/structure/B4393225.png)


![N-butyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4393241.png)
![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4393249.png)

